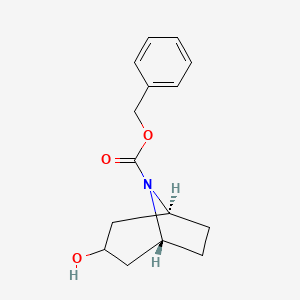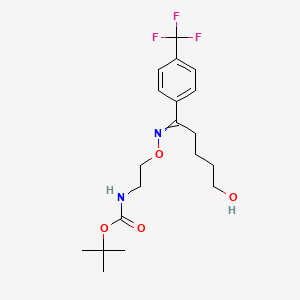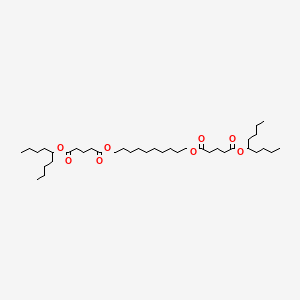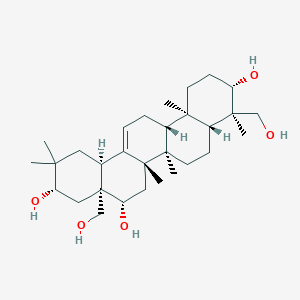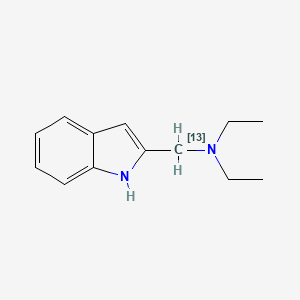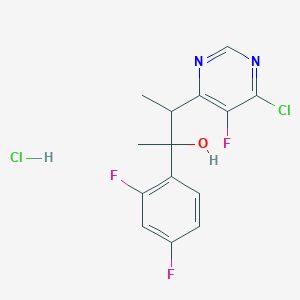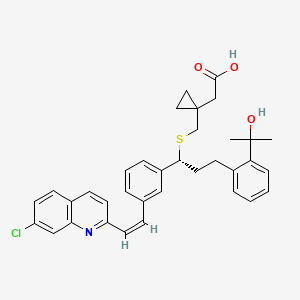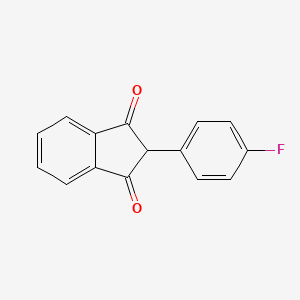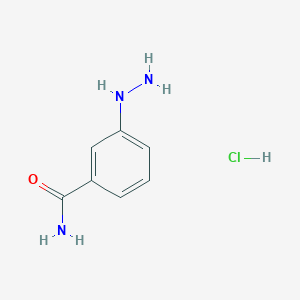
3-Hydrazinylbenzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Structural Studies : It's used as a precursor or intermediate in the synthesis of various chemical compounds. For example, it's involved in the formation of derivatives of 5-amino-2-hydrazino-1,3-thiazole (Balya, Vasilenko, Brovarets, & Drach, 2008), and as part of the process to synthesize substituted benzoxazole derivatives with antimicrobial activity (Alheety, 2019).
Pharmacological Applications : Some compounds derived from 3-Hydrazinylbenzamide hydrochloride show potential pharmacological properties. For instance, derivatives have been tested for their potential as anticancer agents (El-Hashash, Salem, & Al-Mabrook, 2018).
Photophysical and Photocatalytic Properties : It's also used in studies exploring photophysical properties and photocatalytic applications. For instance, hydrazone derivatives have been examined for their nonlinear optical properties and potential in photonic devices (Nair et al., 2022).
Metal Ion Detection and Interaction Studies : Hydrazone derivatives of 3-Hydrazinylbenzamide hydrochloride are studied for their metal ion binding properties, which can be useful in detecting specific metal ions in solutions (Wang, Zhao, Guo, Pei, & Zhang, 2014).
Safety And Hazards
将来の方向性
While specific future directions for 3-Hydrazinylbenzamide hydrochloride are not mentioned in the search results, research into hydrazine derivatives, a related class of compounds, suggests that clinically advantageous H1 antihistamines developed with the aid of molecular techniques might be available in the future .
特性
IUPAC Name |
3-hydrazinylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c8-7(11)5-2-1-3-6(4-5)10-9;/h1-4,10H,9H2,(H2,8,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRKFVOTXZCNNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NN)C(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydrazinylbenzamide hydrochloride | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


